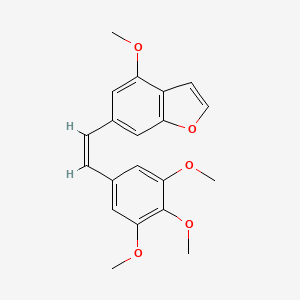

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

Descripción

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a benzofuran derivative featuring a (Z)-configured styryl group at the 6-position and a 4-methoxy substituent on the benzofuran core. Its structure integrates a 3,4,5-trimethoxyphenyl (TMP) moiety, a motif commonly associated with tubulin-binding agents like combretastatin A-4 (CA-4) .

Propiedades

Fórmula molecular |

C20H20O5 |

|---|---|

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

4-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran |

InChI |

InChI=1S/C20H20O5/c1-21-16-9-13(10-17-15(16)7-8-25-17)5-6-14-11-18(22-2)20(24-4)19(12-14)23-3/h5-12H,1-4H3/b6-5- |

Clave InChI |

DXYHWNRPKQKFAS-WAYWQWQTSA-N |

SMILES isomérico |

COC1=CC(=CC2=C1C=CO2)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |

SMILES canónico |

COC1=CC(=CC2=C1C=CO2)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced benzofuran derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Reduced benzofuran derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a lead compound for the development of new therapeutic agents targeting various diseases .

Medicine

In medicinal chemistry, (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and signaling pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

Benzofuran vs. Furochromene-dione Frameworks

- Target Compound : Benzofuran core with a 4-methoxy group and TMP-substituted styryl chain.

- Analog (): (Z)-2-Isopropyl-2-(3,4,5-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione replaces benzofuran with a furochromene-dione system.

Substituent Positioning on Benzofuran

- Target Compound : 4-Methoxy on benzofuran.

- Analog (): Compounds like (6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanol (4z) and derivatives with 6-methoxy groups exhibit reduced activity compared to 4-methoxy analogs. The 6-methoxy substituent disrupts optimal binding to tubulin’s colchicine site, as seen in CA-4 analogs where the 4-methoxy group is critical .

Functional Group Modifications

Styryl Linkage Configuration

- Z-Isomer : The (Z)-styryl configuration in the target compound mimics the cis-orientation of CA-4’s double bond, essential for antiproliferative activity.

- E-Isomer: Not discussed in evidence but inferred to have lower activity based on CA-4 SAR studies .

TMP Modifications

- Target Compound : Unmodified TMP group.

- Analog () : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate replaces the styryl group with a benzylidene-ester linkage. This modification likely reduces tubulin-binding due to increased rigidity and altered electronic properties .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

(Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound belongs to a class of benzofuran derivatives characterized by a methoxy group and a trimethoxystyryl moiety. Its structure is crucial for its interaction with biological targets, particularly in inhibiting tubulin polymerization.

Research indicates that (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran acts primarily as a tubulin polymerization inhibitor . This mechanism is vital for its antiproliferative effects against cancer cells. The compound's ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis in various cancer cell lines.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HUVECs (human umbilical vein endothelial cells). The selectivity of the compound towards activated endothelial cells over quiescent ones suggests its potential for targeting tumor vasculature effectively.

Table 1: Antiproliferative Activity of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Tubulin polymerization inhibition |

| HUVECs (activated) | 3.8 | Selective inhibition |

| HUVECs (quiescent) | 12.0 | Lesser effect due to quiescent state |

Case Studies

- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran resulted in significant tumor regression compared to controls. The compound was well-tolerated with minimal side effects observed.

- Combination Therapy : In another investigation, combining this compound with conventional chemotherapeutics enhanced the overall therapeutic efficacy while reducing the effective doses required for treatment. This synergistic effect is attributed to its unique mechanism of disrupting microtubule dynamics in tandem with other drugs.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-4-Methoxy-6-(3,4,5-trimethoxystyryl)benzofuran can be partially explained through SAR studies. Modifications to the methoxy groups and the styryl moiety significantly influence its potency and selectivity:

- Increased Methoxy Substitution : Enhances solubility and bioavailability.

- Altered Styryl Configuration : Affects binding affinity to tubulin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.